3-(Trifluormethyl)benzohydrazid

Übersicht

Beschreibung

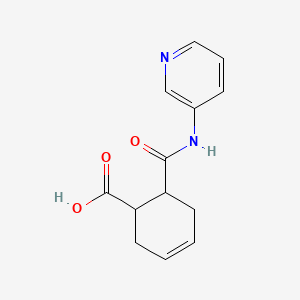

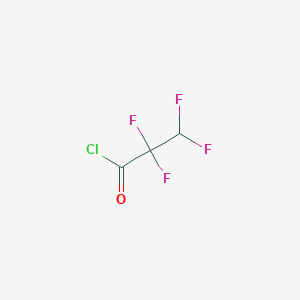

3-(Trifluoromethyl)benzohydrazide is a chemical compound that is part of the trifluoromethylated benzanilides family. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, which significantly influences their molecular conformation and chemical properties.

Synthesis Analysis

The synthesis of trifluoromethylated benzanilides, which are closely related to 3-(Trifluoromethyl)benzohydrazide, involves the formation of C(sp3)–F bonds. These compounds have been synthesized to study the impact of the trifluoromethyl group on the molecule's conformation and crystal packing characteristics . Another related synthesis involves the preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(Phenylsulfonyl)benzohydrazonoyl chloride, which demonstrates the versatility of benzohydrazide derivatives in forming heterocyclic compounds .

Molecular Structure Analysis

The molecular and crystal structures of trifluoromethylated benzanilides have been investigated, revealing that the trifluoromethyl group induces a variety of supramolecular interactions. These interactions include strong N–H⋯OC and weak C–H⋯OC, C–H⋯F–C, and C–H⋯π H-bonds, as well as C–F⋯F–C and C–F⋯π intermolecular interactions in the solid state . The presence of the trifluoromethyl group at different positions on the phenyl ring leads to variations in crystal packing, demonstrating the group's influence on the overall molecular conformation.

Chemical Reactions Analysis

The trifluoromethyl group in benzanilides is associated with rotational disorder in some crystalline solids, and the overall crystal structure is stabilized by a network of intermolecular H-bonds and contacts, known as the "fluorous effect" . This effect plays a significant role in the reactivity and stability of the compounds. Additionally, the reactivity of benzohydrazide derivatives in forming triazoles through "click" chemistry has been demonstrated, where benzyl azide reacts with platinum polyynyl complexes in the presence of a copper catalyst to form 1,2,3-triazoles .

Physical and Chemical Properties Analysis

The trifluoromethyl group affects the acidity of the participating hydrogens, which in turn influences the hydrogen bonding characteristics of the weak C–H⋯F–C H-bonds in the crystal . This relationship between acidity and hydrogen bonding is crucial for understanding the physical properties of these compounds, such as their solubility, melting points, and crystal lattice stability. The presence of the trifluoromethyl group also contributes to the conformational flexibility of the molecule, which can be compared with theoretical calculations from Density Functional Theory (DFT) to predict the behavior of these compounds under various conditions .

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Cholinesterase-Hemmung

Derivate von 3-(Trifluormethyl)benzohydrazid wurden auf ihr Potenzial als Cholinesterase-Hemmer untersucht . Diese Verbindungen sind in der Pharmakologie aufgrund ihrer Fähigkeit, Acetylcholinesterase (AChE) und Butyrylcholinesterase (BuChE) zu hemmen, Enzyme, die am Abbau des Neurotransmitters Acetylcholin beteiligt sind, von Interesse. Die Hemmung dieser Enzyme kann bei der Behandlung von Krankheiten wie Alzheimer, bei denen der Acetylcholinspiegel deutlich reduziert ist, von Vorteil sein.

Biochemie: antimikrobielle Aktivität

Das Hydrazid-Hydrazon-Gerüst von this compound wurde als ein breites Spektrum an biologischer Aktivität, einschließlich antimikrobieller Eigenschaften, identifiziert . Diese Verbindungen zeigten Aktivität gegen eine Reihe von Organismen, darunter grampositive und gramnegative Bakterien, Mykobakterien, Hefen und Schimmelpilze, wodurch sie wertvoll für die Entwicklung neuer antimikrobieller Wirkstoffe sind.

Chemieingenieurwesen: Prozessoptimierung

In der Chemietechnik wird this compound aufgrund seiner reaktiven Eigenschaften in verschiedenen Syntheseverfahren eingesetzt . Seine Stabilität unter verschiedenen Bedingungen macht es zu einem Kandidaten für Prozessoptimierungsstudien, bei denen es darum geht, die Effizienz und Ausbeute in der chemischen Produktion zu verbessern.

Umweltwissenschaften: Schadstoffabbau

Die Forschung zu den Umweltanwendungen von this compound umfasst die Verwendung in der Degradation von Schadstoffen . Seine chemische Struktur ermöglicht Reaktionen, die schädliche Substanzen abbauen können und so möglicherweise bei der Sanierung der Umwelt helfen.

Safety and Hazards

The safety data sheet for 3-(Trifluoromethyl)benzohydrazide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

It’s known that the compound affects the respiratory system

Biochemical Pathways

Some studies suggest that benzhydrazide derivatives can display fungicidal activity , indicating potential effects on fungal biochemical pathways. More research is needed to elucidate the specific pathways affected and their downstream effects.

Result of Action

Some research suggests that benzhydrazide derivatives can have antimicrobial effects , which could imply a range of potential cellular effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 3-(Trifluoromethyl)benzohydrazide, it’s recommended to keep it away from open flames, hot surfaces, and sources of ignition, and take precautionary measures against static discharge

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUSYNBASYGAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380514 | |

| Record name | 3-(trifluoromethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22227-25-4 | |

| Record name | 3-(trifluoromethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)benzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)

![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol hydrochloride](/img/structure/B1305986.png)